molecular formula C21H33NO7 B1443351 Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 2,6-bis(1,1-dimethylethyl) ester, (1S,2S,5R,6R)- CAS No. 635318-04-6

Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 2,6-bis(1,1-dimethylethyl) ester, (1S,2S,5R,6R)-

Cat. No. B1443351
M. Wt: 411.5 g/mol
InChI Key: UHCSVCBZFNGHAA-BWNADHONSA-N
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Description

The compound is a bicyclic structure with two carboxylic acid groups and an amide group. The presence of these functional groups suggests that it could participate in a variety of chemical reactions, particularly those involving nucleophilic substitution or condensation .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is a bicyclic hexane ring with two carboxylic acid groups, an amide group, and two tert-butyl groups. The stereochemistry is specified as (1S,2S,5R,6R), indicating the configuration of the chiral centers in the molecule .


Chemical Reactions Analysis

The compound’s reactivity would be primarily determined by its functional groups. The carboxylic acid groups could undergo reactions such as esterification or amide formation, while the amide group could participate in reactions such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and stereochemistry. For example, the presence of polar functional groups like carboxylic acid and amide would increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Synthesis and mGluR2 Antagonism : A study by Yasuhara et al. (2006) explored the synthesis of derivatives of this compound, specifically targeting metabotropic glutamate receptor 2 (mGluR2) antagonists. They found that chemical modifications at the C-3 position of the bicyclo[3.1.0]hexane ring resulted in high affinity for the mGluR2 receptor, suggesting potential applications in neurological research and therapy (Yasuhara et al., 2006).

  • Asymmetric Synthesis of LY354740 : Another study focused on the asymmetric synthesis of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740), a potent group 2 mGluR agonist, which could have implications in designing drugs for neurological disorders. The process started from enantiomerically pure cyclopentenone, highlighting the compound's significance in stereoselective synthesis (Domínguez et al., 1997).

Chemical Structure and Properties

  • Structural Analysis : A study by Böcskei et al. (1998) described the structure of a related bicyclic cyclopropane carboxylic acid lactone, highlighting the compound's interesting conformation due to the interplanar angle formed by the lactone and cyclopropane rings. This type of analysis is crucial in understanding the chemical and physical properties of such compounds (Böcskei et al., 1998).

  • Electrocatalytic Cyclization : Research by Elinson et al. (2006) on electrocatalytic cyclization of derivatives of this compound yielded insights into the synthetic methods applicable for creating structurally complex molecules. This kind of research aids in the development of new synthetic pathways for complex organic compounds (Elinson et al., 2006).

Biomedical Research

  • Potential in Antidepressant Development : A study by Yasuhara et al. (2006) on prodrugs of a specific derivative of this compound demonstrated antidepressant-like effects in animal models. This suggests potential applications in the development of new antidepressant drugs (Yasuhara et al., 2006).

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a synthetic intermediate, research could focus on optimizing its synthesis and exploring its reactivity. If it’s a biologically active compound, research could focus on elucidating its mechanism of action and improving its potency and selectivity .

properties

IUPAC Name

ditert-butyl (1S,2S,5R,6R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO7/c1-18(2,3)27-15(24)13-12-11(23)10-21(14(12)13,16(25)28-19(4,5)6)22-17(26)29-20(7,8)9/h12-14H,10H2,1-9H3,(H,22,26)/t12-,13-,14-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCSVCBZFNGHAA-BWNADHONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C2C1C(CC2=O)(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1[C@H]2[C@@H]1[C@@](CC2=O)(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 2,6-bis(1,1-dimethylethyl) ester, (1S,2S,5R,6R)-

Synthesis routes and methods I

Procedure details

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CC(C)(C)OC(=O)NC1(C(=O)OC(C)(C)C)C=CC(=O)C1
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CC(C)(C)OC(=O)C[S+]1CCCC1
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Synthesis routes and methods II

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CC(C)(C)OC(=O)NC1(C(=O)OC(C)(C)C)C=CC(=O)C1
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CC(C)(C)OC(=O)C[S+]1CCCC1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 2,6-bis(1,1-dimethylethyl) ester, (1S,2S,5R,6R)-
Reactant of Route 2
Reactant of Route 2
Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 2,6-bis(1,1-dimethylethyl) ester, (1S,2S,5R,6R)-
Reactant of Route 3
Reactant of Route 3
Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 2,6-bis(1,1-dimethylethyl) ester, (1S,2S,5R,6R)-
Reactant of Route 4
Reactant of Route 4
Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 2,6-bis(1,1-dimethylethyl) ester, (1S,2S,5R,6R)-
Reactant of Route 5
Reactant of Route 5
Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 2,6-bis(1,1-dimethylethyl) ester, (1S,2S,5R,6R)-
Reactant of Route 6
Reactant of Route 6
Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 2,6-bis(1,1-dimethylethyl) ester, (1S,2S,5R,6R)-

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